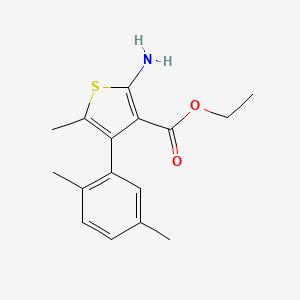

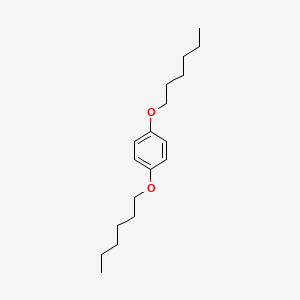

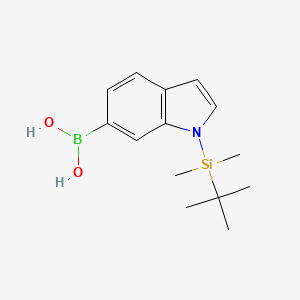

Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate is a chemical compound . It is a derivative of 2-aminothiazole, a sulfur- and nitrogen-containing heterocyclic compound . 2-Aminothiazoles are known for their wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds. The thiophene ring, present in the structure, is a common motif in many pharmaceuticals and can be further functionalized to create diverse heterocyclic structures. These structures are significant due to their chemical and biomedical relevance, particularly in the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .

Multicomponent Reactions

In multicomponent reactions, this compound can be utilized to introduce complexity and diversity into the resulting molecules. Such reactions are valuable in organic synthesis because they allow for the efficient construction of complex molecules from simpler ones, often with high atom economy and in a single reaction vessel .

Biological Activity

Compounds containing the indole moiety, which can be synthesized from this compound, are known for their wide range of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This highlights the potential of Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate as a starting point for the development of new therapeutic agents .

Pharmaceutical Applications

The structural features of this compound, such as the ethyl ester group and the amino substituent, make it a valuable intermediate in pharmaceutical synthesis. It can be transformed into various pharmacophores that are integral to drugs targeting a wide array of diseases .

Material Science

Thiophene derivatives are known for their conductive properties, making them suitable for applications in material science, particularly in the field of organic electronics. They can be used in the development of organic semiconductors, solar cells, and light-emitting diodes (LEDs) .

Catalysis

The compound’s structure allows for its use in catalysis, particularly in reactions requiring the stabilization of intermediates through aromatic interactions. This can lead to the development of new catalytic methods that are more efficient and selective .

Agricultural Chemistry

Indole derivatives, which can be synthesized from this compound, play a role in plant growth and development. Indole-3-acetic acid, for example, is a plant hormone that regulates various aspects of plant growth. This compound could be used to synthesize analogs of such hormones, potentially leading to new agricultural chemicals .

Environmental Science

The compound’s potential to form complex heterocycles can be exploited in environmental science, particularly in the synthesis of molecules capable of binding to pollutants or acting as sensors for environmental monitoring .

Propriétés

IUPAC Name |

ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-5-19-16(18)14-13(11(4)20-15(14)17)12-8-9(2)6-7-10(12)3/h6-8H,5,17H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRWPVFGJBLNNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=C(C=CC(=C2)C)C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396528 |

Source

|

| Record name | ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate | |

CAS RN |

350990-31-7 |

Source

|

| Record name | ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1,1'-Biphenyl]-4-ylpiperidine](/img/structure/B1275509.png)

![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)